molecular formula C11H15N3O3 B4555876 5-[(cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

5-[(cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4555876
M. Wt: 237.25 g/mol
InChI Key: AAJGBLKCMUJBEB-UHFFFAOYSA-N
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Description

5-[(cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 237.11134135 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on pyrazole derivatives, including those related to the structure of interest, highlights innovative synthesis techniques and chemical reactions. Tanaka et al. (1986) detailed the synthesis and reactions of 5-amino-3-trifluoromethylisoxazole and -pyrazole-4-carboxylic acids, examining their behavior toward various electrophiles, which could provide foundational knowledge for manipulating similar compounds (Tanaka, Suzuki, Maeno, & Mitsuhashi, 1986). Viveka et al. (2016) focused on a combined experimental and theoretical study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound structurally similar to the one of interest, offering insights into its spectral characteristics and theoretical properties (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

Pharmacological Potential

Research on derivatives of pyrazole carboxylic acids has revealed significant pharmacological potential. Bülbül et al. (2008) synthesized amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide, demonstrating new carbonic anhydrase inhibitors, highlighting the therapeutic applications of pyrazole derivatives (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008). This research suggests potential areas for the development of new therapeutic agents using pyrazole carboxylic acid derivatives.

Structural and Theoretical Studies

The work of Chebanov et al. (2007), which involved cyclocondensation reactions of 5-aminopyrazoles with pyruvic acids and aldehydes, provides valuable insights into the synthetic versatility and potential applications of pyrazole derivatives in creating novel compounds with significant structural diversity (Chebanov, Sakhno, Desenko, Chernenko, Musatov, Shishkina, Shishkin, & Kappe, 2007).

Properties

IUPAC Name

5-(cyclopentylcarbamoyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-14-9(8(6-12-14)11(16)17)10(15)13-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJGBLKCMUJBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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